molecular formula C21H13NO7S B11115203 4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid

Cat. No.: B11115203
M. Wt: 423.4 g/mol
InChI Key: YZXUALRIOJRHRR-UHFFFAOYSA-N
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Description

4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is a complex organic compound with a unique structure that includes a sulfonyl group, a hydroxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized by the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the intermediate with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups in the isoindoline core can be reduced to form alcohols.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenylazo)benzoic acid: Similar in structure but contains an azo group instead of the isoindoline core.

    4-(4-hydroxyphenyl)benzoic acid: Lacks the sulfonyl and isoindoline groups but has a similar hydroxyphenyl and benzoic acid structure.

Uniqueness

4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid is unique due to the presence of the isoindoline core and the sulfonyl group, which confer specific chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

Molecular Formula

C21H13NO7S

Molecular Weight

423.4 g/mol

IUPAC Name

4-[2-(4-hydroxyphenyl)-1,3-dioxoisoindol-5-yl]sulfonylbenzoic acid

InChI

InChI=1S/C21H13NO7S/c23-14-5-3-13(4-6-14)22-19(24)17-10-9-16(11-18(17)20(22)25)30(28,29)15-7-1-12(2-8-15)21(26)27/h1-11,23H,(H,26,27)

InChI Key

YZXUALRIOJRHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O

Origin of Product

United States

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